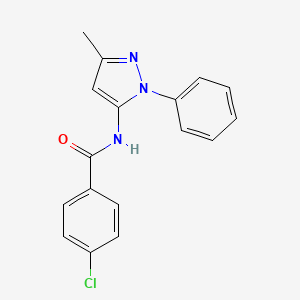![molecular formula C18H14O4S B5620636 2-methoxy-4-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]phenyl acetate](/img/structure/B5620636.png)
2-methoxy-4-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]phenyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methoxy-4-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]phenyl acetate, also known as MBT-2, is a synthetic compound that has been studied for its potential use in various scientific research applications. This compound is of interest due to its unique chemical structure and potential biological effects.
Wirkmechanismus
The mechanism of action of 2-methoxy-4-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]phenyl acetate is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell proliferation, inflammation, and neurodegeneration. 2-methoxy-4-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]phenyl acetate has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in these pathways.
Biochemical and Physiological Effects:
2-methoxy-4-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]phenyl acetate has been shown to have various biochemical and physiological effects in animal models and cell cultures. These effects include the inhibition of cell proliferation, the reduction of inflammation, and the protection of neurons from damage. 2-methoxy-4-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]phenyl acetate has also been shown to have antioxidant effects, which may contribute to its neuroprotective properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-methoxy-4-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]phenyl acetate in lab experiments is its unique chemical structure, which may provide insights into the mechanisms of various biological processes. However, one limitation is that 2-methoxy-4-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]phenyl acetate is a synthetic compound and may not accurately reflect the effects of natural compounds in biological systems.
Zukünftige Richtungen
There are several future directions for research on 2-methoxy-4-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]phenyl acetate. One direction is to further investigate its potential use in cancer research, including its effects on tumor growth and metastasis. Another direction is to explore its potential use in neuroprotection research, including its effects on various neurodegenerative diseases. Additionally, there is a need for further studies on the safety and toxicity of 2-methoxy-4-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]phenyl acetate in animal models and humans.
Synthesemethoden
The synthesis of 2-methoxy-4-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]phenyl acetate involves the reaction of 2-methoxy-4-acetophenone with 3-oxo-1-benzothiophene-2-carboxaldehyde in the presence of a base such as potassium carbonate. The resulting product is then purified using various techniques such as recrystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
2-methoxy-4-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]phenyl acetate has been studied for its potential use in various scientific research applications, including cancer research, anti-inflammatory research, and neuroprotection research. In cancer research, 2-methoxy-4-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]phenyl acetate has been shown to have anti-proliferative effects on various cancer cell lines. In anti-inflammatory research, 2-methoxy-4-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]phenyl acetate has been shown to reduce inflammation in animal models of arthritis. In neuroprotection research, 2-methoxy-4-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]phenyl acetate has been shown to have protective effects on neurons in animal models of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
[2-methoxy-4-[(Z)-(3-oxo-1-benzothiophen-2-ylidene)methyl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O4S/c1-11(19)22-14-8-7-12(9-15(14)21-2)10-17-18(20)13-5-3-4-6-16(13)23-17/h3-10H,1-2H3/b17-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIXVYRUXGHXHRC-YVLHZVERSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C=C2C(=O)C3=CC=CC=C3S2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1)/C=C\2/C(=O)C3=CC=CC=C3S2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-methoxy-4-[(Z)-(3-oxo-1-benzothiophen-2-ylidene)methyl]phenyl] acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2,6-difluorobenzyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5620557.png)
![ethyl 4-{[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetyl}-1-piperazinecarboxylate](/img/structure/B5620588.png)
![[3-(cyclopropylmethyl)-1-(1-pyrrolidinylsulfonyl)-3-piperidinyl]methanol](/img/structure/B5620596.png)
![N-{[(4-bromophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5620615.png)
![(3R*,4S*)-4-cyclopropyl-1-[(6-methoxy-2,3-dihydro-1H-inden-5-yl)carbonyl]pyrrolidin-3-amine](/img/structure/B5620620.png)
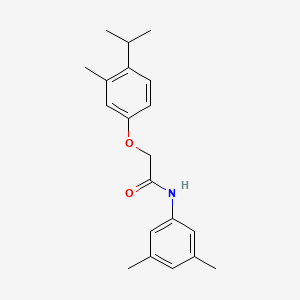
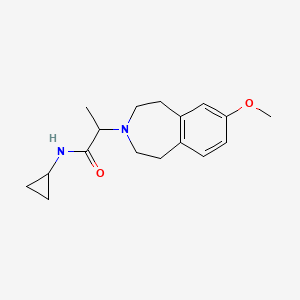
![8-methyl-2-(4-methylphenyl)dipyrrolo[1,2-a:2',1'-c]pyrazine](/img/structure/B5620639.png)
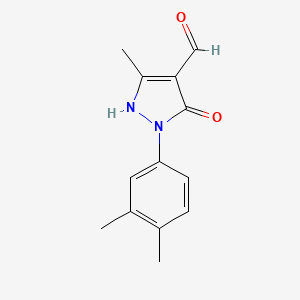
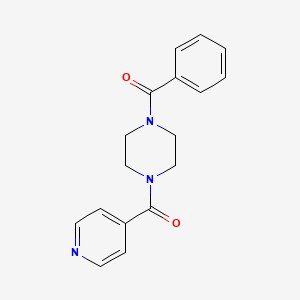
![2-[2-(9-oxa-2-azaspiro[5.5]undec-2-yl)-2-oxoethyl]isoquinolin-1(2H)-one](/img/structure/B5620656.png)
![4-[3-(2-nitrophenyl)acryloyl]morpholine](/img/structure/B5620662.png)
![(3R*,4R*)-4-(2-methoxyethyl)-3-methyl-1-[2-(methylsulfonyl)ethyl]-4-piperidinol](/img/structure/B5620670.png)
